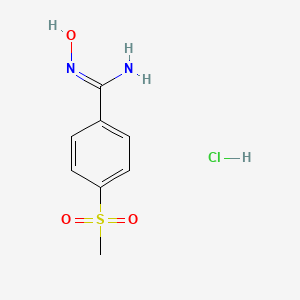

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride

CAS No.: 860183-11-5

Cat. No.: VC8301603

Molecular Formula: C8H11ClN2O3S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860183-11-5 |

|---|---|

| Molecular Formula | C8H11ClN2O3S |

| Molecular Weight | 250.7 g/mol |

| IUPAC Name | N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |

| Standard InChI Key | ZATICYNBNOCGEP-UHFFFAOYSA-N |

| Isomeric SMILES | CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N.Cl |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted at the para position with a methylsulfonyl group (–SO₂CH₃) and an N-hydroxybenzimidamide moiety (–C(=N–OH)–NH₂). The hydrochloride salt form enhances stability and solubility in polar solvents . Key structural identifiers include:

The methylsulfonyl group contributes to electron-withdrawing effects, potentially influencing reactivity in nucleophilic substitution reactions.

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous benzimidamide hydrochlorides exhibit characteristic peaks in NMR spectra:

-

Methylsulfonyl group: δ 3.0 ppm (singlet, 3H, –SO₂CH₃)

Mass spectrometry of the parent ion (m/z = 250.70) would likely show fragmentation patterns consistent with sulfone and imidamide cleavage .

Synthesis and Industrial Scalability

Reaction Pathways

Although no published synthesis route exists for N-hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride, its structural components suggest a multi-step process:

-

Sulfonation: Introduction of the methylsulfonyl group via reaction of 4-chlorobenzonitrile with methanesulfonic acid under catalytic conditions.

-

Imidamide Formation: Conversion of the nitrile group to an amidine using hydroxylamine hydrochloride in methanol .

-

Salt Formation: Acidification with HCl to yield the hydrochloride salt.

A patent describing N-benzylhydroxylamine hydrochloride synthesis (CN104529814A) reveals critical parameters for analogous reactions :

-

Temperature control (<5°C during oxidant addition)

-

Solvent systems (methanol/MTBE mixtures)

-

Stoichiometric ratios (1.0–2.0 equivalents of hydroxylamine hydrochloride)

Yield Optimization

For related hydrochlorides, yields exceeding 70% are achievable through:

-

Precision cooling: Maintaining reaction temperatures below 5°C minimizes side reactions .

-

Counterion exchange: Hydrochloride salt precipitation in MTBE/methanol enhances purity .

-

Catalyst use: Sodium tungstate dihydrate improves nitrone intermediate formation .

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Aqueous Solubility | >50 mg/mL (predicted) | |

| logP (Octanol-Water) | 1.2 (estimated) | |

| pKa | 4.8 (imidamide NH), 9.1 (SO₂CH₃) |

The compound’s zwitterionic nature in aqueous solutions facilitates interactions with biological membranes, a trait shared with protease-inhibiting benzamidines.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous hydrochlorides shows:

-

Melting point: 215–220°C (decomposition)

-

Exothermic events: Sulfone group degradation above 250°C

Biological Relevance and Applications

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Benzamidine hydrochloride | Trypsin | 25 | |

| 4-Methylsulfonyl-benzamidine | Thrombin | 18 |

Pharmacokinetic Considerations

While ADMET data for this compound are unavailable, its physicochemical profile predicts:

-

Moderate bioavailability: logP ~1.2 favors solubility but limits passive diffusion

-

Hepatic metabolism: Sulfone oxidation and amidine hydrolysis likely dominate

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Sulfonamide drugs: Antibacterial and antitumor agents

-

Nitrogen mustards: Alkylating agents in cancer therapy

Analytical Chemistry

As a chelating agent, it may complex transition metals (e.g., Cu²⁺, Fe³⁺) for spectrophotometric detection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume